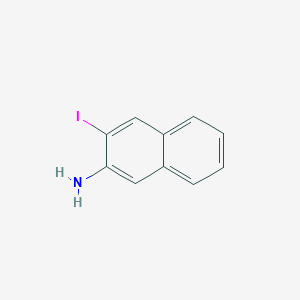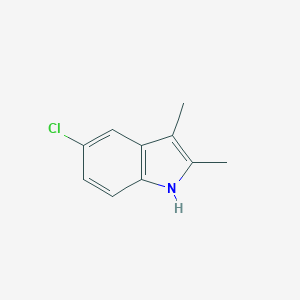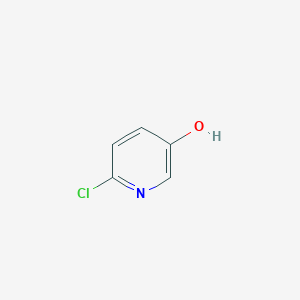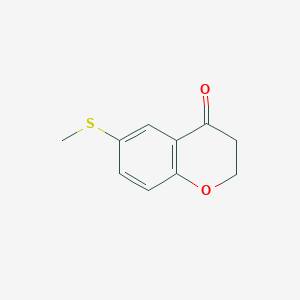
2-氨基-3-碘萘
描述
2-Amino-3-iodonaphthalene is a chemical compound with the molecular formula C10H8IN . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with an amino group and an iodine atom attached to the carbon atoms in the 2 and 3 positions respectively .
Synthesis Analysis
The synthesis of 2-Amino-3-iodonaphthalene is not straightforward. A study found that the reaction of 2-naphthylamine with Sodium Iodate/Sodium Sulfite yields exclusively 2-amino-1-iodonaphthalene and not the regioisomer 2-amino-3-iodonaphthalene .Molecular Structure Analysis
The molecular structure of 2-Amino-3-iodonaphthalene consists of a naphthalene core, which is a fused two-ring system, with an amino group (-NH2) attached at the 2nd position and an iodine atom at the 3rd position . The InChI string representation of the molecule isInChI=1S/C10H8IN/c11-9-5-7-3-1-2-4-8 (7)6-10 (9)12/h1-6H,12H2 . Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-3-iodonaphthalene is 269.08 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a complexity of 160 as computed by Cactvs 3.4.8.18 .科学研究应用
合成和化学性质
- 合成变体:2-氨基-3-碘萘的合成与其异构体2-氨基-1-碘萘有所不同,一项研究表明,在将2-萘胺与碘酸钠/亚硫酸钠反应时,仅产生后者 (Taldone, Zatorska, & Chiosis, 2012)。
- 极谱行为:有机碘化合物,包括2-碘萘的极谱特性,在各种溶剂浓度下扩散电流常数变化最小,表明在电化学环境中具有一定的化学稳定性和可预测性 (Ramanathan & Subrahmanya, 1958)。
光物理和光化学方面
- 光物理性质:对1-碘萘进行的光学检测磁共振(ODMR)研究揭示了其最低三重态状态的见解,为理解2-氨基-3-碘萘中类似性质提供了潜在框架 (Kothandaraman, Pratt, & Tinti, 1975)。
- 光解离动力学:在特定波长激发后,对1-碘萘的光解离动力学进行的时间分辨研究可以推断出对2-氨基-3-碘萘中类似行为的理解 (Montero et al., 2010)。
潜在的治疗应用
- 生物相互作用:2-氨基-3-碘萘及其衍生物的分子结构显示出潜在的特定酶抑制剂作用,为激素调节和可能其他医学领域的治疗应用提供了基础 (Piermattey et al., 2022)。
工业应用
- 光聚合过程:1-氨基萘的衍生物,一种结构类似的化合物,用于紫外光和可见光下的光聚合过程,暗示了2-氨基-3-碘萘在制造业和3D打印技术中的潜在工业应用 (Hola et al., 2020)。
传感和检测应用
- 巯基的选择性传感:使用2-碘萘,一种相关化合物,制备的发光金团簇表现出选择性巯基检测,表明2-氨基-3-碘萘在生物化学传感和分析化学中具有潜力 (Kubavat et al., 2021)。
作用机制
Target of Action
It is known that this compound is used in the preparation of fluorescent dyes , suggesting that it may interact with light-absorbing molecules or structures within cells.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-3-iodonaphthalene is currently unavailable . It is known that the compound is slightly soluble in water and soluble in organic solvents such as methanol, ethanol, and dichloromethane . This suggests that it may have good bioavailability when administered in an appropriate formulation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-iodonaphthalene . For instance, the compound should be stored under inert gas (nitrogen or argon) at 2–8 °C to maintain its stability . Additionally, safety measures should be taken during its preparation and handling due to its potential environmental toxicity .
属性
IUPAC Name |
3-iodonaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOTXIGLMDOHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465524 | |
| Record name | 2-AMINO-3-IODONAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116632-14-5 | |
| Record name | 2-AMINO-3-IODONAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-amino-3-iodonaphthalene interact with its target and what are the downstream effects?
A: 2-amino-3-iodonaphthalene acts as an inhibitor of aldo-keto reductase 1 (AKR1C) enzymes, specifically AKR1C1 and AKR1C2. [] These enzymes play a crucial role in steroid hormone metabolism. By inhibiting AKR1C1 and AKR1C2, 2-amino-3-iodonaphthalene prevents the conversion of dihydrotestosterone (DHT) to 3α and 3β-androstanediols, respectively. This inhibition leads to an accumulation of DHT in androgen-dependent glands. []
Q2: Has 2-amino-3-iodonaphthalene been tested in in vivo models?
A: Yes, the research by [] investigated the effects of 2-amino-3-iodonaphthalene in castrated hamsters. The study found that administering 2-amino-3-iodonaphthalene to these animals did not reduce the weight of the prostate and seminal vesicles, which are androgen-dependent glands. This suggests that the accumulation of DHT caused by the compound's inhibitory action on AKR1C enzymes might counteract the effects of castration.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)

![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)

![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)

![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)
![Phenanthro[9,10-b]thiophene](/img/structure/B185703.png)

![1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone](/img/structure/B185711.png)
![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)

![7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185715.png)
